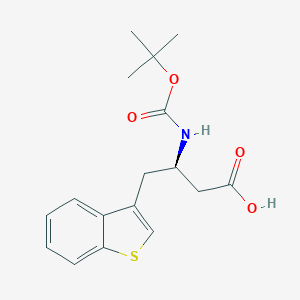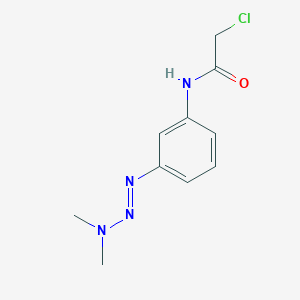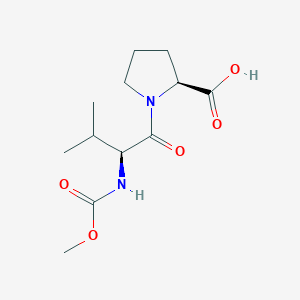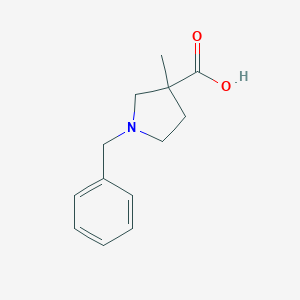
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 . It is not intended for human or veterinary use and is usually available for research purposes.
Molecular Structure Analysis
The molecular weight of 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid is 219.28 g/mol . The empirical formula is C13H17NO2 .Chemical Reactions Analysis
Pyrrolidine compounds, including 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid, can undergo various chemical reactions. For instance, 1,3-dipolar cycloadditions have been used to create a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid include a molecular weight of 219.28 g/mol . The density is 1.161g/cm3, and the boiling point is 342.7ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The pyrrolidine ring, which is a part of the “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Biologically Active Compounds
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are reported to be bioactive molecules with target selectivity . The structure–activity relationship (SAR) of these compounds has been studied, highlighting how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of Highly Enantiomerically Enriched Compounds
The “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” can be used to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . This is achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Intermediate in Reduction Reactions
The compound “(S)-1-benzyl-3-pyrrolidinol-borane”, which is an intermediate of the reduction with the sodium borohydride-iodine system, is reported for the first time . This intermediate is derived from “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” and its spectral data has been studied .
Building Block for Synthesizing Pharmaceuticals
“1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” is utilized as a building block for synthesizing pharmaceuticals. It is specifically targeted towards neurological disorders and drug addiction.
Synthesis of Cholesterol-Conjugated Spiro-Pyrrolidine/Pyrrolizines
The compound “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” can be used in the synthesis of cholesterol-conjugated spiro-pyrrolidine/pyrrolizines . These compounds have potential applications in the treatment of various diseases .
Zukünftige Richtungen
Pyrrolidine compounds, including 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity.
Eigenschaften
IUPAC Name |
1-benzyl-3-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(12(15)16)7-8-14(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXGUJKSWGNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395007 | |
| Record name | 1-benzyl-3-methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid | |
CAS RN |
181114-74-9 | |
| Record name | 1-benzyl-3-methylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
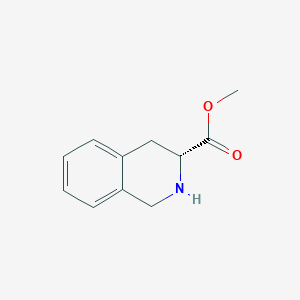
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)




![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
